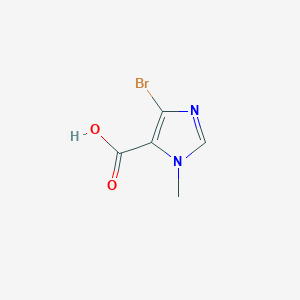

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid

Description

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS: 852180-96-2) is a brominated imidazole derivative with a molecular formula of C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol . Its structure features a carboxylic acid group at position 5, a methyl group at position 1, and a bromine substituent at position 4 of the imidazole ring. This compound is widely used in organic synthesis, medicinal chemistry, and as a building block for pharmaceuticals due to its reactive carboxylic acid group and halogenated aromatic system .

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVZNATYZRELHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-08-8 | |

| Record name | 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid typically involves the bromination of 1-methylimidazole followed by carboxylation. One common method includes:

Bromination: 1-Methylimidazole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to yield 4-bromo-1-methylimidazole.

Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like potassium tert-butoxide. This step introduces the carboxylic acid group at the 5-position of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as thionyl chloride for conversion to acyl chloride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

Substitution: Formation of 4-amino-1-methyl-1H-imidazole-5-carboxylic acid or 4-thio-1-methyl-1H-imidazole-5-carboxylic acid.

Oxidation: Conversion to 4-bromo-1-methyl-1H-imidazole-5-carbonyl chloride.

Coupling: Formation of biaryl or heteroaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is primarily explored for its potential as an enzyme inhibitor . Its ability to interact with enzyme active sites makes it a candidate for drug development targeting various diseases.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its inhibitory effects on enzymes related to cancer cell proliferation and metabolic disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its imidazole structure enhances its ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of imidazole, including this compound, showed effective antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .

Anticancer Properties

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways.

Case Study: Anticancer Activity

In vitro studies indicated that structural modifications of imidazole derivatives led to increased cytotoxicity against various cancer cell lines, highlighting the potential of this compound as an anticancer agent .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its bromine atom allows for substitution reactions, facilitating the introduction of various functional groups.

Synthetic Routes

The synthesis typically involves bromination followed by carboxylation or other functional group transformations. Common methods include:

- Bromination : Using N-bromosuccinimide (NBS) to introduce the bromine atom.

- Carboxylation : Transforming intermediates into carboxylic acids through various reagents under controlled conditions.

Mechanism of Action

The mechanism by which 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid exerts its effects depends on its application:

Enzyme Inhibition: The compound can act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: It can interact with specific receptors, altering their conformation and activity, which can be useful in drug design.

Comparison with Similar Compounds

Structural Analogues

2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid

- Structure : Bromine at position 2 instead of 4.

- Key Differences : The bromine position alters electronic distribution, reducing steric hindrance near the carboxylic acid group compared to the 4-bromo isomer. This enhances reactivity in nucleophilic substitution reactions .

- Applications : Used in organic synthesis for ester derivatives (e.g., methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate), which are intermediates in drug development .

5-Bromo-2-propyl-1H-imidazole-4-carboxylic Acid

- Structure : Bromine at position 5, a propyl group at position 2, and carboxylic acid at position 4.

- Molecular weight: 233.06 g/mol .

- Applications: Potential use in metalloenzyme inhibition due to its enhanced lipophilicity .

5-Bromo-4-methyl-1H-imidazole

- Structure : Lacks the carboxylic acid group, with bromine at position 5 and methyl at position 4.

- Key Differences : Absence of the carboxylic acid reduces solubility in polar solvents but increases volatility. Molecular weight: 161 g/mol .

- Applications : Primarily used as a ligand in coordination chemistry .

Physicochemical Properties

Notes:

- The carboxylic acid group in this compound enhances water solubility compared to non-carboxylic acid analogues like 5-bromo-4-methyl-1H-imidazole.

- Bromine at position 4 (vs. 2 or 5) increases steric hindrance, affecting reaction kinetics in cross-coupling reactions .

Biological Activity

4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS No. 50743-02-7) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromine atom and an imidazole ring. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C4H5BrN2O2

- Molecular Weight : 190.98 g/mol

- Structure : The compound consists of a brominated imidazole ring with a carboxylic acid functional group, enhancing its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination of 1-methylimidazole followed by carboxylation processes. Common reagents include N-bromosuccinimide (NBS) for bromination and various carboxylating agents depending on the desired yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor, potentially blocking enzymatic activity by binding to the active site . The presence of the bromine atom enhances its binding affinity due to increased hydrophobic interactions.

Antiviral Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit antiviral properties. For instance, compounds structurally related to this compound have shown moderate inhibitory effects against HIV integrase, with some achieving over 50% inhibition in vitro . This suggests potential applications in antiviral drug development.

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes. For example, it has been noted to modulate enzymatic activities critical for cellular pathways, which could be beneficial in treating diseases where these pathways are dysregulated .

Study on Antiviral Activity

A study investigating the antiviral efficacy of several imidazole derivatives found that compounds similar to this compound demonstrated significant inhibition of HIV integrase interactions. The most potent inhibitors achieved up to 89% inhibition, highlighting the structural importance of the imidazole moiety .

Enzyme Inhibition Profile

Research has shown that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition profile suggests that it could influence pharmacokinetics when used in therapeutic settings .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique properties:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 4-Bromo-1-methylimidazole | High | Enzyme Inhibition |

| Ethyl 5-bromo-1H-imidazole-2-carboxylate | Moderate | Antiviral Activity |

| Methyl 4-bromo-1-methyl-1H-imidazole | High | Anticancer Potential |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via heterocyclization reactions. For example, refluxing 3-bromo-4-hydroxy-5-methoxybenzaldehyde with Na₂S₂O₄ in DMSO at 90°C promotes cyclization, followed by hydrolysis in ethanol/NaOH to yield the carboxylic acid moiety . Optimization includes adjusting reaction time, temperature, and stoichiometry of reducing agents. Purification via recrystallization or chromatography ensures high purity.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- IR Spectroscopy : Detect characteristic bands (e.g., acid carbonyl at ~1701 cm⁻¹, C=N stretching at ~1624 cm⁻¹, and Br presence at ~525 cm⁻¹) .

- NMR : Confirm substitution patterns (e.g., methyl group at δ ~3.5 ppm, aromatic protons, and Br-induced splitting).

- Mass Spectrometry : Verify molecular weight (205.01 g/mol via ESI-MS) .

Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?

- Methodological Answer : Byproducts may include incomplete bromination or esterification intermediates. Techniques like TLC monitoring and HPLC analysis help identify impurities. Adjusting reaction pH, using anhydrous conditions, or employing scavengers (e.g., molecular sieves) minimizes side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve positional disorder in the imidazole ring or bromine orientation. High-resolution data (≤1.0 Å) and twinning correction algorithms improve accuracy for chiral centers or tautomeric forms .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as Fukui indices for electrophilic/nucleophilic sites. Molecular docking studies predict interactions with biological targets (e.g., enzymes), leveraging SMILES/InChI descriptors for simulations .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points, solubility) across literature sources?

- Methodological Answer : Cross-validate data using standardized protocols (e.g., USP methods for melting point determination). Solubility studies in DMSO, water, or ethanol under controlled temperatures (25°C vs. 37°C) clarify inconsistencies. Refer to authoritative databases (PubChem, Enamine) for consensus values .

Q. What strategies enhance the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : Stabilize the compound by buffering at pH 6–7 to prevent acid-catalyzed hydrolysis. Lyophilization or storage in anhydrous DMSO at -20°C reduces degradation. Monitor stability via LC-MS over 24–72 hours .

Key Considerations for Researchers

- Structural Validation : Always cross-reference spectroscopic data with computational models (e.g., NMR prediction tools) .

- Reproducibility : Document reaction conditions rigorously, including solvent purity and equipment calibration .

- Ethical Use : Avoid sourcing from non-peer-reviewed vendors (e.g., BenchChem) to ensure data reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.